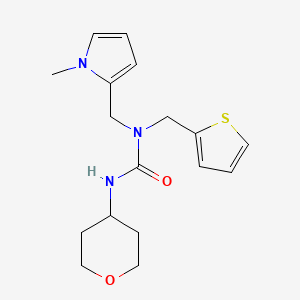

![molecular formula C11H14N2O B2785146 2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine] CAS No. 2251054-35-8](/img/structure/B2785146.png)

2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

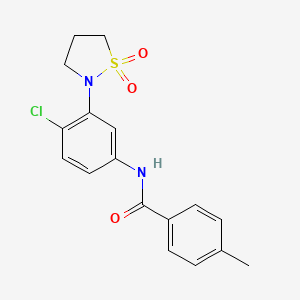

Molecular Structure Analysis

The molecular weight of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] is 190.24 . The exact molecular structure would require more specific information or experimental data which I currently do not have.Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] are not fully detailed in the available resources. The compound is a substance with a chemical formula of C11H14N2O .Wissenschaftliche Forschungsanwendungen

Analgesic and Sedative Agents

Pyrrolopyridine derivatives, including structures similar to 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine], have been extensively studied for their analgesic and sedative properties. These compounds interact with central nervous system receptors to modulate pain perception and induce sedation, making them potential candidates for the development of new painkillers and anesthetics .

Antidiabetic Agents

Research has indicated that pyrrolopyridine derivatives can be used to treat diabetes. They exhibit mechanisms that could potentially regulate blood glucose levels, either by enhancing insulin secretion or by improving insulin sensitivity in peripheral tissues .

Antimycobacterial Activity

Compounds with the pyrrolopyridine core have shown promising results against mycobacterial infections. Their mechanism of action may involve the inhibition of essential enzymes within the mycobacterium, leading to the potential development of new antituberculosis drugs .

Antiviral Agents

Some derivatives of 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] have been evaluated for their anti-HIV activity. These compounds have demonstrated moderate activity in inhibiting HIV-1 replication, suggesting their use as a scaffold for designing novel antiretroviral therapies .

Anticancer Activity

The pyrrolopyridine framework is present in several natural alkaloids with known anticancer properties. Derivatives of this compound have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells, indicating their potential as chemotherapeutic agents .

Antileishmanial Agents

Recent studies have discovered that certain 2’,3’-Dihydrospiro[oxane-4,1’-pyrrolo[3,2-c]pyridine] derivatives possess antileishmanial efficacy. These compounds have shown significant in vitro and in vivo activity against visceral leishmaniasis, a severe parasitic disease .

Neuroprotective Agents

The neuroprotective properties of pyrrolopyridine derivatives are being explored due to their potential to treat neurodegenerative diseases. These compounds may protect neuronal cells from damage or death caused by various neurotoxic factors .

Immune System Modulation

Pyrrolopyridine derivatives have been investigated for their effects on the immune system. They may have the capability to modulate immune responses, which could be beneficial in treating autoimmune diseases or in enhancing vaccine efficacy .

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental ingestion, rinse mouth and seek medical advice . It’s recommended to keep away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-4-12-7-9-10(1)13-8-11(9)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQQCOYSEYEWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydrospiro[oxane-4,1'-pyrrolo[3,2-c]pyridine] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)